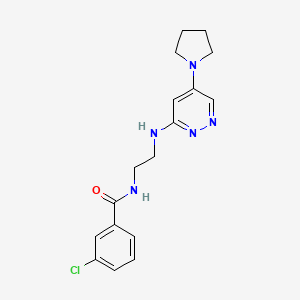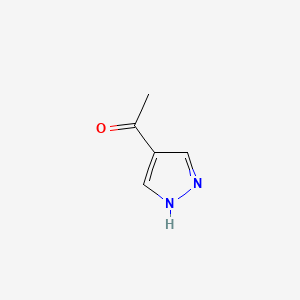
2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-61-0 . Its IUPAC name is 2-[2-methoxy-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 318.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(8-11(10)19-5)20-14(16,17)18/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon–carbon bonds, which are fundamental in organic chemistry .Physical and Chemical Properties Analysis
This compound has a molecular weight of 318.1 . It is a liquid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Arylboronates
Arylboronates are synthesized through palladium(0)-catalyzed cross-coupling reactions of tetra(alkoxo)diborons with aryl triflates, including 2-methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester. This method allows for the incorporation of various functional groups such as nitro, cyano, ester, and carbonyl groups, demonstrating the versatility of arylboronates in chemical synthesis (Ishiyama et al., 1997).
Light Emission in Polymers
The compound plays a critical role in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers tailored for light emission. By undergoing Suzuki coupling reactions, it helps produce new aryltrifluorovinylether chromophore monomers, leading to polymers with high molecular weights, excellent thermal stability, and tailored emission across the visible spectrum (Neilson et al., 2007).
Hyperbranched Polythiophene Synthesis
In the synthesis of hyperbranched polythiophene with a controlled degree of branching, this compound, as part of an AB2 monomer, facilitates the catalyst-transfer Suzuki–Miyaura coupling reaction. This approach results in nearly defect-free hyperbranched polythiophene, showcasing its potential in creating advanced polymeric materials (Segawa et al., 2013).
Phosphorescence Properties
Arylboronic esters, including this compound, exhibit long-lived room-temperature phosphorescence in the solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms. This finding opens up new avenues for using simple arylboronic esters in the development of organic phosphorescent materials (Shoji et al., 2017).
Functional Polymer Building Blocks
The synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters demonstrates the compound's role as a precursor for creating functional polymers. This method offers a pathway to incorporate boronic acid functionalities into polymers, which are essential for various applications, including sensor materials and drug delivery systems (D'Hooge et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway affected by this compound, involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, enabling the construction of complex organic molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Biochemische Analyse
Biochemical Properties
2-Methoxy-4-(trifluoromethoxy)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known to interact with palladium catalysts, which are essential for the transmetalation step in the coupling process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in organic synthesis. This compound can influence cell function by participating in the synthesis of complex organic molecules that may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the products of Suzuki-Miyaura coupling reactions involving this compound can be used to study and manipulate cellular processes, providing insights into the molecular mechanisms underlying various biological functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of an electrophilic organic group to palladium, followed by the transmetalation of a nucleophilic organic group from boron to palladium . This process results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex organic molecules. The compound’s stability and reactivity make it an effective reagent for these reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound maintains its effectiveness in facilitating Suzuki-Miyaura coupling reactions, although its stability may decrease under extreme conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower dosages, the compound is generally well-tolerated and effective in facilitating biochemical reactions. At higher dosages, there may be toxic or adverse effects, including potential impacts on cellular function and metabolism . It is essential to carefully control the dosage to avoid any harmful effects while maximizing the compound’s efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in biochemical reactions . The compound’s distribution is crucial for its effectiveness in facilitating organic synthesis.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in facilitating biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment for optimal activity.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-7-6-9(8-11(10)19-5)20-14(16,17)18/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDMPPSYDABMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2715405.png)

![4-(4-Bromophenyl)-5-[2-(3,5-dichlorophenyl)diazenyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2715408.png)


![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2715414.png)

![Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2715417.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2715420.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B2715424.png)
